6-hydroxy-2-methylimidazo[1,2-a]pyridine CAS number search
6-hydroxy-2-methylimidazo[1,2-a]pyridine CAS number search
Architectural Mastery of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to 6-Hydroxy-2-Methyl Derivatives
Imidazo[1,2-a]pyridines represent a cornerstone of modern medicinal chemistry. Functioning as a "privileged scaffold," this bicyclic system is the structural foundation for blockbuster therapeutics, including the hypnotic Zolpidem and the anxiolytic Alpidem ()[1]. Within this expansive chemical space, the 6-hydroxy-2-methylimidazo[1,2-a]pyridine core serves as a highly versatile, functionalizable building block for drug discovery professionals.
This whitepaper provides an in-depth analysis of this specific scaffold, decoding its CAS registry profile, retrosynthetic logic, and pharmacological utility.
Chemical Identity & CAS Registry Analysis
When executing a CAS registry search for the exact structural string "6-hydroxy-2-methylimidazo[1,2-a]pyridine," experienced chemists will immediately notice a distinct pattern: the unsubstituted free base is largely absent from commercial catalogs.
The Causality: The electron-rich nature of the 5-6 fused imidazopyridine system makes an unprotected phenolic hydroxyl group at the C6 position highly susceptible to ambient oxidative degradation. Consequently, the chemical supply chain predominantly registers its stabilized, functionalized derivatives. The most prominent hit is CAS 2995388-00-4 , which corresponds to the 3-carboxylic acid hydrochloride salt ()[2]. The hydrochloride salt protonates the basic imidazole nitrogen, drastically improving shelf stability and aqueous solubility for downstream cross-coupling.
Quantitative Data: Key Commercially Available Derivatives
To facilitate structural comparisons, the following table summarizes the primary CAS numbers associated with this scaffold and its positional isomers:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Utility |
| 6-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid HCl | 2995388-00-4 | C9H9ClN2O3 | 228.63 g/mol | Core building block; HCl salt prevents oxidation[2]. |
| Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 173530-73-9 | C11H12N2O3 | 220.23 g/mol | Ester-protected 8-OH isomer for cross-coupling[3]. |
| 8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | 1215951-84-0 | C9H8N2O3 | 192.17 g/mol | Free acid analog for direct amide bond synthesis[3]. |
| 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | 1159832-92-4 | C10H10N2O3 | 206.20 g/mol | Methoxy-protected analog; prevents C6 reactivity[4]. |
Mechanistic Synthesis & Retrosynthetic Logic
The most robust and traditional method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction ()[5]. This involves the cyclocondensation of a 2-aminopyridine with an
For the 6-hydroxy-2-methyl derivative, the retrosynthetic disconnection leads to 2-amino-5-hydroxypyridine and a C2-synthon such as ethyl 2-chloroacetoacetate .
Tschitschibabin synthesis workflow for imidazo[1,2-a]pyridine derivatives.
Causality in Reaction Design:
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Solvent Selection (Ethanol): A protic solvent is critical. It stabilizes the highly polar N-alkylation intermediate and facilitates the proton transfers necessary for the subsequent dehydration step.
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Base Selection (NaHCO
): The initial alkylation of the endocyclic pyridine nitrogen generates HCl. If left unneutralized, the acidic environment protonates the starting 2-aminopyridine, halting the reaction. NaHCO is chosen over stronger bases (like NaOH) to prevent the saponification of the ester group and to protect the sensitive 5-hydroxyl group from base-catalyzed degradation ()[6]. -
Thermal Kinetics (Reflux): The intramolecular cyclization (attack of the exocyclic amine on the carbonyl) and subsequent dehydration require overcoming a significant activation energy barrier, necessitating thermal driving forces.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I mandate that protocols must be self-validating. The following methodology for the synthesis of the core scaffold incorporates internal visual and chemical checks to confirm reaction progress without requiring immediate LC-MS analysis.
Protocol: Synthesis of Ethyl 6-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 2-amino-5-hydroxypyridine (1.0 eq, 10 mmol) and anhydrous ethanol (30 mL). Stir until a uniform suspension is achieved.
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Reagent Addition: Add ethyl 2-chloroacetoacetate (1.1 eq, 11 mmol) dropwise over 5 minutes, followed by sodium bicarbonate (1.5 eq, 15 mmol).
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Self-Validation Check: The evolution of CO
gas (bubbling) immediately confirms the neutralization of the HCl byproduct generated during the initial N-alkylation phase.
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Cyclocondensation: Attach a reflux condenser and heat the mixture to 80°C for 8-12 hours.
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Self-Validation Check: The mixture will transition from a heterogeneous suspension to a homogenous, dark amber solution, visually confirming the consumption of the insoluble 2-aminopyridine precursor.
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Reaction Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM).
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Self-Validation Check: Under UV light (254 nm), the product will appear as a distinct, highly fluorescent blue spot—a hallmark of the extended conjugation in the imidazo[1,2-a]pyridine system—distinct from the non-fluorescent starting materials.
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Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate to yield the crude product, which can be purified via silica gel chromatography.
Pharmacological Significance & Downstream Applications
The precise substitution pattern of 6-hydroxy-2-methylimidazo[1,2-a]pyridine is not arbitrary; it is a highly engineered pharmacophore. Imidazopyridines are renowned for their ability to selectively bind to the allosteric site of the
The 2-methyl group provides critical lipophilicity, anchoring the molecule into the hydrophobic pocket of the receptor. Simultaneously, the 6-hydroxy group acts as a vital hydrogen bond donor/acceptor, allowing medicinal chemists to fine-tune target affinity or utilize it as a synthetic handle to append solubilizing PEG-chains or targeting ligands.
Pharmacological signaling pathway of imidazo[1,2-a]pyridine modulators.
By leveraging the 3-carboxylic acid handle (as seen in CAS 2995388-00-4), researchers can easily perform amide coupling reactions with various pharmacophores, rapidly expanding structure-activity relationship (SAR) libraries to target neurological disorders, viral infections, and oncology pathways.
References
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"Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines", ACS Omega. URL: [Link]
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"Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities", PMC (NIH). URL: [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10xchem.com [10xchem.com]
- 3. 173530-73-9|Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1159832-92-4|6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
